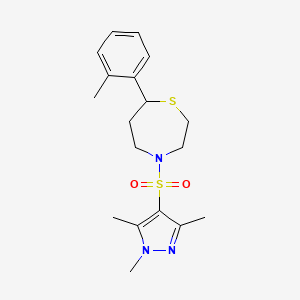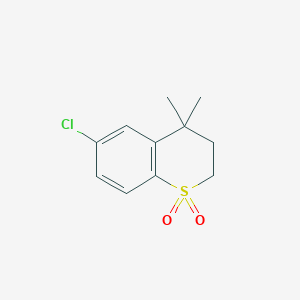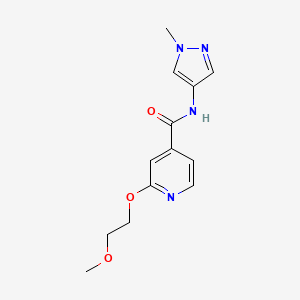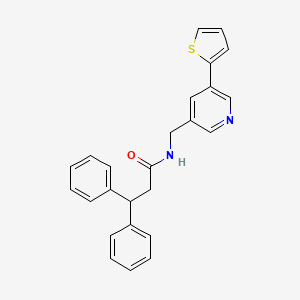![molecular formula C24H21N3O4 B2710813 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid CAS No. 2155855-74-4](/img/structure/B2710813.png)
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular weight of 337.38 . It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a pyrrolidine ring via a methoxy carbonyl group . The pyrrolidine ring is further attached to a pyrimidine ring, which is substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecule consists of a fluorene group attached to a pyrrolidine ring via a methoxy carbonyl group . The pyrrolidine ring is further attached to a pyrimidine ring, which is substituted with a carboxylic acid group . The InChI code for the molecule is provided, which can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.38 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .科学的研究の応用
Organic Synthesis Applications
A methodology highlighted by Boto, Hernández, and Suárez (2000) involves the synthesis of 2-substituted pyrrolidines from alpha-amino acids, showcasing a technique that generates N-acyliminium ions through tandem radical decarboxylation-oxidation. This process, which utilizes iodosylbenzene or (diacetoxyiodo)benzene and iodine, allows for the efficient trapping of these ions by various nucleophiles. The method has been applied in synthesizing omega-amino aldehydes, hemiaminals, aminolactone derivatives, and azasugar analogues, demonstrating the compound's role in facilitating complex organic transformations (Boto, Hernández, & Suárez, 2000).
Material Science and Polymers
In the domain of materials science, Yang and Lin (1993) described the use of fluorene derivatives in synthesizing polyamides and polyimides, providing materials with exceptional solubility, thermal stability, and optical properties. This research underscores the importance of such chemical structures in developing advanced materials for various applications, ranging from electronics to coatings, highlighting the versatility of fluorene-containing compounds in material science (Yang & Lin, 1993).
Biochemical and Biomedical Research
Gasser, Belousoff, Bond, and Spiccia (2006) developed a novel ferrocenyl uracil peptide nucleic acid (PNA) monomer, showcasing its synthesis and highlighting its potential in biochemical applications. This compound demonstrates significant hydrogen bonding with complementary DNA bases, indicative of its utility in nucleic acid research and potential therapeutic applications. The study illustrates the compound's role in advancing understanding of molecular interactions and designing nucleic acid-based drugs (Gasser et al., 2006).
Enzyme-activated Surfactants
Research by Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, and Ulijn (2009) explores the utilization of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds are transformed into enzymatically activated CNT surfactants, enabling homogeneous aqueous nanotube dispersions under physiological conditions. This application signifies the compound's role in nanotechnology and its potential for creating new materials and technologies (Cousins et al., 2009).
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(29)15-12-25-22(26-13-15)21-10-5-11-27(21)24(30)31-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-13,20-21H,5,10-11,14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDDJDAKKPAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=C(C=N5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid | |
CAS RN |
2155855-74-4 |
Source


|
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)
![N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2710739.png)
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2710741.png)
![N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2710744.png)
![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)
![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)
